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Compound of Interest

Compound Name: Antibiotic PF 1052

Cat. No.: B605518 Get Quote

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Antibiotic PF 1052 is a fungal metabolite originally isolated from the fungus Phoma sp. (strain

PF1052). It is a member of the tetramic acid class of natural products, characterized by a

pyrrolidine-2,4-dione ring structure. While initially identified for its antibacterial properties,

particularly against Gram-positive bacteria, recent research has also highlighted its potent and

selective inhibitory effects on neutrophil migration, suggesting its potential as an anti-

inflammatory agent. This technical guide provides a comprehensive overview of the available

scientific knowledge on Antibiotic PF 1052, including its chemical properties, biological

activities, and the methodologies used for its study.

Chemical Properties and Structure
Antibiotic PF 1052 is a complex organic molecule with the following characteristics:

Molecular Formula: C₂₆H₃₉NO₄[1]

CAS Number: 147317-15-5

IUPAC Name: 3-[[2-(2,3-dimethyl-2-oxiranyl)-1,2,4a,5,6,7,8,8a-octahydro-6,8-dimethyl-1-

naphthalenyl]hydroxymethylene]-1-methyl-5-(1-methylpropyl)-2,4-pyrrolidinedione

Table 1: Physicochemical Properties of Antibiotic PF 1052
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Property Value Reference

Molecular Weight 429.6 g/mol
[Calculated from Molecular

Formula]

Appearance Colorless oily substance [Based on patent description]

Solubility
Soluble in methanol,

chloroform, ethyl acetate
[Based on patent description]

Biological Activity
Antibacterial Activity
Antibiotic PF 1052 has demonstrated activity primarily against Gram-positive bacteria. The

minimum inhibitory concentrations (MICs) for several bacterial strains have been reported.

Table 2: Minimum Inhibitory Concentrations (MIC) of Antibiotic PF 1052

Bacterial Strain MIC (µg/mL)

Staphylococcus aureus 3.13

Streptomyces parvulus 0.78

Clostridium perfringens 0.39

Inhibition of Neutrophil Migration
A significant biological activity of Antibiotic PF 1052 is its selective inhibition of neutrophil

migration. This effect has been observed in in vivo models using zebrafish larvae. Studies have

shown that PF 1052 can reduce pseudopodia formation and induce the rounding of neutrophils,

thereby impairing their ability to migrate to sites of inflammation. This selective action on

neutrophils, without affecting macrophage migration, suggests a specific mechanism of action

and highlights its potential as a targeted anti-inflammatory therapeutic.

Experimental Protocols
Production and Isolation of Antibiotic PF 1052
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The production of Antibiotic PF 1052 is achieved through the fermentation of Phoma sp. strain

PF1052. The following is a general protocol based on the information available in the Japanese

Patent JPH04316578A.[1]

1. Fermentation:

Producing Organism:Phoma sp. strain PF1052.

Culture Medium: A suitable medium containing carbon sources (e.g., glucose, starch),

nitrogen sources (e.g., soybean meal, peptone), and mineral salts.

Fermentation Conditions: The fungus is cultured under aerobic conditions at a controlled

temperature and pH for a period sufficient to allow for the production of the antibiotic.

2. Isolation and Purification:

Extraction: The fungal biomass is separated from the culture broth. The antibiotic is then

extracted from the mycelium and/or the broth using a suitable organic solvent such as ethyl

acetate or methanol.

Chromatography: The crude extract is subjected to column chromatography, typically using a

silica gel stationary phase. The column is eluted with a solvent gradient (e.g., chloroform-

methanol) to separate the components of the extract.

Fraction Collection and Analysis: Fractions are collected and analyzed for antibacterial

activity to identify those containing PF 1052. The active fractions are then pooled and

concentrated to yield the purified antibiotic.

Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of Antibiotic PF 1052 against various bacterial

strains can be determined using standard broth microdilution or agar dilution methods as

outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol):

Preparation of Antibiotic Stock Solution: A stock solution of PF 1052 is prepared in a suitable

solvent (e.g., DMSO).
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Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter

plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium

(approximately 5 x 10⁵ CFU/mL).

Incubation: The plate is incubated at the optimal temperature for the growth of the test

bacterium (typically 35-37°C) for 18-24 hours.

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that

completely inhibits visible bacterial growth.

Neutrophil Migration Assay (Zebrafish Model)
The inhibitory effect of PF 1052 on neutrophil migration can be assessed using a zebrafish

larva wound assay.

General Protocol:

Zebrafish Line: A transgenic zebrafish line expressing a fluorescent protein (e.g., GFP)

specifically in neutrophils is used.

Wounding: At a specific developmental stage (e.g., 3 days post-fertilization), the tail fin of the

zebrafish larvae is wounded to induce an inflammatory response and neutrophil recruitment.

Treatment: The wounded larvae are incubated in a medium containing different

concentrations of Antibiotic PF 1052 or a vehicle control.

Imaging: The wounded area is imaged at different time points using fluorescence microscopy

to visualize and quantify the migration of neutrophils to the wound site.

Analysis: The number of neutrophils at the wound site is counted and compared between the

treated and control groups to determine the inhibitory effect of PF 1052 on neutrophil

migration.

Mechanism of Action and Biosynthesis
Antibacterial Mechanism of Action
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The precise antibacterial mechanism of action of Antibiotic PF 1052 has not been definitively

elucidated. However, as a member of the tetramic acid class of antibiotics, it is plausible that it

shares a mechanism with other well-characterized members. For instance, the tetramic acid

antibiotic C12-TA has been shown to dissipate both the membrane potential and the pH

gradient of Gram-positive bacteria, leading to cell death.[2][3] This disruption of the cell

membrane's proton motive force is a likely mode of action for PF 1052.
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Caption: Proposed antibacterial mechanism of action for PF 1052.

Biosynthetic Pathway
The biosynthetic pathway of Antibiotic PF 1052 has not yet been characterized. Fungal

tetramic acids are typically synthesized by hybrid polyketide synthase-nonribosomal peptide

synthetase (PKS-NRPS) enzymes. It is likely that the biosynthesis of PF 1052 follows a similar

pathway, involving the condensation of a polyketide chain with an amino acid precursor to form

the characteristic tetramic acid ring. Further research, including genome mining of Phoma sp.

and gene knockout studies, is required to elucidate the specific enzymes and genes involved in

the biosynthesis of this antibiotic.
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Caption: Hypothetical biosynthetic pathway for Antibiotic PF 1052.

Conclusion and Future Directions
Antibiotic PF 1052 is a promising natural product with a dual role as both an antibacterial and

a selective anti-inflammatory agent. While its antibacterial activity against Gram-positive

bacteria is established, its potent and specific inhibition of neutrophil migration opens up new

avenues for therapeutic development, particularly in the context of inflammatory diseases.

Future research should focus on several key areas:

Elucidation of the Antibacterial Mechanism of Action: Definitive studies are needed to confirm

whether PF 1052 acts by disrupting the bacterial cell membrane potential and to identify its

specific molecular targets.

Investigation of the Biosynthetic Pathway: Identifying the biosynthetic gene cluster for PF

1052 in Phoma sp. would enable the use of synthetic biology approaches to produce novel

analogs with improved activity and pharmacokinetic properties.

Structure-Activity Relationship Studies: Synthesis and biological evaluation of PF 1052

derivatives will be crucial for optimizing its antibacterial and anti-inflammatory activities and

for developing it into a viable drug candidate.

In Vivo Efficacy and Safety: Further preclinical studies in animal models of bacterial infection

and inflammation are necessary to evaluate the therapeutic potential and safety profile of

Antibiotic PF 1052.

The unique biological profile of Antibiotic PF 1052 makes it a valuable lead compound for the

development of new therapeutics to address the challenges of both antibiotic resistance and
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inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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